5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H13N3S. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chloro-4-methoxy-1,2,4-triazole with cyclopropylamine and isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, alcohols
Substitution: Various triazole derivatives
Scientific Research Applications
5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, disrupting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-cyclopropyl-1,2,4-triazol-3-ylamine
- 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and isopropyl groups, which impart distinct steric and electronic properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-cyclopropyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)11-7(6-3-4-6)9-10-8(11)12/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCKPKUGAEGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393409 |
Source
|
Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-60-7 |
Source
|
Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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